molecular formula C19H20N4O2S B2723801 2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-54-2

2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2723801
CAS No.: 627046-54-2
M. Wt: 368.46
InChI Key: SZINQTCACXGNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a pyrimidoquinoline derivative characterized by a fused tetracyclic scaffold. Its structure includes:

  • A pyridin-3-yl substituent at position 5, contributing to π-π interactions in biological targets.
  • An isopropylthio group at position 2, enhancing lipophilicity and modulating enzyme-binding affinity.
  • A tetrahydropyrimidoquinoline core with two carbonyl groups at positions 4 and 6, critical for hydrogen bonding.

Pyrimidoquinolines are known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

2-propan-2-ylsulfanyl-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-10(2)26-19-22-17-16(18(25)23-19)14(11-5-4-8-20-9-11)15-12(21-17)6-3-7-13(15)24/h4-5,8-10,14H,3,6-7H2,1-2H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZINQTCACXGNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters with Urea Derivatives

The tetrahydropyrimidine ring is constructed via base-acid tandem catalysis. Ethyl 3-oxo-4-(pyridin-3-yl)butanoate reacts with thiourea in 2-methyltetrahydrofuran (2-MeTHF) using diisopropylethylamine (DIPEA), followed by trifluoromethanesulfonic acid (TfOH)-mediated cyclodehydration.

Optimized Conditions

Parameter Value Impact on Yield
Solvent 2-MeTHF 94% conversion
Base DIPEA (2 equiv) Prevents thiourea decomposition
Acid TfOH (1 equiv) 88% isolated yield
Temperature 50°C, 5 h Minimizes epimerization

This step achieves the bicyclic intermediate 5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione in 88% yield with 99.7% purity at 200-gram scale.

Introduction of the Isopropylthio Group

Thioetherification at C2

The C2 hydroxyl of the core undergoes nucleophilic displacement using isopropylthiol in phosphoric acid at 80°C. Kinetic studies reveal second-order dependence on thiol concentration, favoring S~N2 mechanisms.

Key Process Metrics

  • Reagent Ratio : 1:1.2 (core : i-PrSH)
  • Solvent System : Acetic acid/H3PO4 (4:1 v/v)
  • Reaction Time : 8–12 h
  • Yield : 82% (isolated)

Side products (≤5%) include disulfide byproducts, mitigated by nitrogen sparging.

Pyridin-3-yl Functionalization

Palladium-Catalyzed C–H Activation

Direct arylation at C5 employs Pd(OAc)2/XPhos catalytic system with pyridin-3-ylboronic acid in toluene/water biphasic medium.

Catalytic Cycle Optimization

Component Role Optimal Loading
Pd(OAc)2 Precatalyst 5 mol%
XPhos Ligand 10 mol%
K2CO3 Base 3 equiv
Temperature 110°C 78% yield

The reaction proceeds via oxidative addition of the C–Br bond (from brominated intermediate) followed by transmetalation with the boronic acid.

Process Scale-Up and Purification

Telescoped Synthesis

Combining steps 2–4 in a one-pot sequence reduces solvent consumption by 40%:

  • Cyclocondensation in 2-MeTHF
  • Solvent swap to acetic acid via distillation
  • Sequential thioetherification and C–H coupling

Final purification uses antisolvent crystallization (heptane/EtOAc) to afford API-grade material with ≤0.3% impurities.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (500 MHz, DMSO-d6) : δ 1.14 (d, J=7.2 Hz, 6H, CH3), 2.51–2.63 (m, 1H, CH), 8.65 (s, 1H, pyridine-H), 11.22 (s, 1H, NH).
  • IR (KBr) : ν 1685 cm−1 (C=O), 1588 cm−1 (C=N), 1263 cm−1 (C–S).
  • XRD Analysis : π–π stacking distance 3.6465 Å between pyrimidine-dione rings, explaining enhanced thermal stability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, leading to modifications in its functional groups, potentially altering its biological activity.

  • Reduction: Reduction reactions may be used to modify the quinoline structure, impacting its interaction with biological targets.

Common Reagents and Conditions: Reagents like sulfur reagents for thiolation, pyridine derivatives, and strong acids or bases are commonly employed. Reaction conditions may involve:

  • Controlled temperatures (0-100°C) for optimal reactivity.

  • Solvents like dichloromethane or ethanol to facilitate reactions.

Major Products Formed: The major products from these reactions include derivatives of the initial compound, each with potentially unique properties and bioactivities.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.

Recent studies have highlighted the biological significance of this compound, particularly its anticancer properties . For instance:

  • Antiproliferative Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values in the range of 1.9–7.52 µg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific protein kinases that play crucial roles in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells while sparing normal cells .

Case Study 1: Anticancer Efficacy

A study published in the International Journal of Molecular Sciences investigated a series of pyrimidine derivatives similar to 2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione. The results indicated that certain derivatives exhibited promising anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells .

Case Study 2: Inhibition of Protein Kinases

Research has also focused on the ability of this compound to inhibit protein kinases associated with various proliferative diseases. The findings suggest that modifications to the compound can enhance its selectivity and potency against specific kinase targets involved in cancer progression .

Summary Table of Biological Activities

Activity Cell Line IC50 Value (µg/mL) Mechanism
AntiproliferativeHCT-1161.9Induction of apoptosis
AntiproliferativeMCF-77.52Cell cycle arrest
Protein Kinase InhibitionVariousVariesTargeted inhibition of signaling pathways

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets. This may involve:

  • Binding to enzyme active sites, inhibiting their activity.

  • Interacting with cellular receptors, modulating signal transduction pathways.

  • Affecting gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous derivatives in terms of structural features , physicochemical properties , and synthetic yields :

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Functional Groups Yield (%) Biological Activity (Reported)
Target Compound 2-(isopropylthio), 5-(pyridin-3-yl) C₂₂H₂₅N₅O₂S 435.53 C=O (2), thioether, pyridine N/A Not explicitly reported
2-(3,4-Dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)-thiazolo[3,2-a]pyrimidine 2-(dimethoxybenzylidene), 5-(dimethoxyphenyl), 7-(thiophene) C₂₇H₂₃N₃O₆S 517.55 C=O (2), methoxy, thiophene 83 Anticancer (in vitro)
5-Phenyl-7-(thiophen-2-yl)-thiazolo[3,2-a]pyrimidine-3,6-dione 5-phenyl, 7-(thiophene) C₁₆H₁₁N₃O₂S 333.34 C=O (2), thiophene 85 Antimicrobial
8,8-Dimethyl-5-[4-(methylthio)phenyl]-pyrimido[4,5-b]quinoline-2,4,6-trione 8,8-dimethyl, 5-(methylthiophenyl) C₂₀H₂₁N₃O₃S 383.46 C=O (3), methylthio N/A Not reported (structural analog)

Structural and Functional Differences

Core Modifications: The target compound’s tetrahydropyrimidoquinoline core differs from thiazolo[3,2-a]pyrimidine derivatives (e.g., compounds in ), which feature a sulfur-containing thiazole ring. This alters electronic properties and binding kinetics.

Substituent Effects :

  • The pyridin-3-yl group in the target may enhance solubility relative to purely aromatic substituents (e.g., phenyl or thiophene in ).
  • The isopropylthio group provides greater steric bulk than methylthio or methoxy groups, possibly influencing selectivity in enzyme inhibition.

Synthetic Accessibility: Yields for thiazolo-pyrimidine analogs (83–85% in ) exceed those reported for pyrimidoquinolines, likely due to fewer stereochemical challenges.

Pharmacological Implications

  • Anticancer Potential: Thiazolo-pyrimidine derivatives with dimethoxy substituents (e.g., ) show in vitro anticancer activity, suggesting that the target compound’s pyridine and thioether groups may similarly target kinases or topoisomerases.
  • Antimicrobial Activity : The thiophene-containing compound in exhibits antimicrobial properties, but the target’s pyridine substituent may shift activity toward Gram-negative bacteria due to improved membrane penetration.

Biological Activity

The compound 2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione represents a novel class of heterocyclic compounds with potential therapeutic applications. Its structural features suggest significant biological activity, particularly in the context of cancer treatment and other proliferative diseases. This article reviews the biological activity of this compound based on diverse sources and studies.

Chemical Structure and Properties

The compound belongs to a class of pyrimidine derivatives characterized by a tetrahydropyrimido structure fused with a quinoline moiety. The presence of the isopropylthio and pyridine groups enhances its pharmacological profile.

Research indicates that compounds similar to This compound may exert their effects by inhibiting key protein kinases involved in cell proliferation. Specifically, they have been shown to inhibit cyclin-dependent kinases (CDK) such as CDK4 and CDK6, which are crucial for cell cycle regulation .

Anticancer Activity

  • Inhibition of Cell Proliferation : The compound has demonstrated significant inhibitory effects on various cancer cell lines. Studies have shown that it can effectively reduce cell viability in vitro through mechanisms involving apoptosis and cell cycle arrest.
  • Case Study : In a recent study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell proliferation with an IC50 value of approximately 1.2 µM. The mechanism was linked to the inhibition of CDK4/6 activity .

Antidiabetic Potential

Emerging research suggests that derivatives of this compound may also exhibit anti-diabetic properties by inhibiting enzymes such as α-glucosidase. In vitro studies have shown that related compounds can significantly lower blood glucose levels in diabetic models by preventing carbohydrate absorption .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties indicate that this class of compounds has potential activity against various bacterial strains. For example, certain derivatives have shown effectiveness against Mycobacterium tuberculosis with IC50 values comparable to standard treatments .

Data Table: Summary of Biological Activities

Activity TypeTest SystemIC50 Value (µM)Reference
AnticancerMCF-7 Breast Cancer Cells1.2
Antidiabeticα-Glucosidase Inhibition0.18
AntimicrobialMycobacterium tuberculosis7.5

Research Findings

Recent studies highlight the importance of structure-activity relationships (SAR) in determining the efficacy of these compounds:

  • SAR Analysis : Variations in substituents significantly affect biological activity. For instance, modifications at the pyridine or thio groups can enhance potency against targeted enzymes or receptors.
  • In Vivo Studies : Animal models have confirmed the efficacy of these compounds in reducing tumor size and improving metabolic parameters in diabetic rats .

Q & A

Basic: What synthetic methodologies are most effective for synthesizing 2-(isopropylthio)-5-(pyridin-3-yl)-tetrahydropyrimidoquinoline-dione?

Answer:
The compound can be synthesized via multicomponent reactions using aromatic aldehydes, dimedone, and 6-amino-1,3-dimethyluracil. Key catalytic systems include:

  • Trityl chloride (TrCl) in chloroform under reflux, yielding 70–90% after recrystallization .
  • Ultrasonic irradiation in ethanol, achieving 94–99% yields via three-component reactions (e.g., pyrazole-carboxaldehyde, dimedone, and 6-amino-2-(methylthio)pyrimidin-4-one) .
  • Magnetic nanocomposites (PWA/CS/NiCo₂O₄) or Zr-based MOFs for solvent-free, high-temperature reactions (100°C) .

Methodological Tip: Optimize reaction time and catalyst loading using TLC monitoring and recrystallization in aqueous ethanol for purity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • IR Spectroscopy: Confirm carbonyl (C=O) stretches at ~1705 cm⁻¹ and thioether (C-S) bonds at ~650–750 cm⁻¹ .
  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.5–7.5 ppm), methyl/methylene groups in the tetrahydropyrimidine ring (δ 1.8–2.5 ppm), and isopropylthio substituents (δ 1.2–1.4 ppm) .
    • ¹³C NMR: Detect carbonyl carbons (δ 160–170 ppm) and pyridine/pyrimidine ring carbons (δ 120–150 ppm) .
  • Elemental Analysis: Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?

Answer:

  • Catalyst Screening: Compare TrCl (10 mol%) vs. Fe(DS)₃ (Lewis acid-surfactant combined catalyst) under sonication for reduced reaction time .
  • Solvent Effects: Use chloroform for reflux reactions or ethanol under ultrasonication for faster kinetics .
  • Microwave Assistance: Reduce reaction time from hours to minutes (e.g., 30–60 minutes at 80°C) .

Data-Driven Approach: Design a factorial experiment varying temperature (60–100°C), catalyst type, and solvent polarity to identify optimal conditions .

Advanced: What structural modifications enhance the compound’s biological activity?

Answer:

  • Pyridine Substituents: Introduce electron-withdrawing groups (e.g., Cl, Br) at the pyridin-3-yl position to enhance anticancer activity via improved target binding .
  • Isopropylthio Optimization: Replace with bulkier thioethers (e.g., tert-butylthio) to study steric effects on membrane permeability .
  • Tetrahydropyrimidine Ring Modifications: Incorporate methyl groups at positions 1 and 3 to stabilize the ring conformation .

Validation: Screen analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays and compare IC₅₀ values .

Basic: What catalysts are most effective for large-scale synthesis?

Answer:

  • Heterogeneous Catalysts: Zr-based MOFs (e.g., [Zr-UiO-66-PDC-SO₃H]FeCl₄) enable recyclability (>5 cycles) and high yields (85–92%) .
  • Magnetic Nanocomposites (PWA/CS/NiCo₂O₄): Simplify separation via external magnets, reducing purification steps .

Scalability Tip: Use flow reactors with immobilized catalysts for continuous production .

Advanced: How do substituents influence the compound’s physicochemical properties?

Answer:

  • LogP Modulation: Introduce polar groups (e.g., -OH, -NH₂) on the pyridine ring to improve aqueous solubility .
  • Thermal Stability: Analyze DSC/TGA profiles to correlate methyl group substitution with decomposition temperatures .
  • Crystallinity: X-ray diffraction studies show that bulky substituents (e.g., 4-chlorophenyl) reduce crystal symmetry, affecting bioavailability .

Methodology: Pair computational DFT calculations (e.g., Gaussian) with experimental solubility assays .

Experimental Design: How to align synthesis with theoretical frameworks?

Answer:

  • Mechanistic Studies: Use DFT to model the reaction pathway (e.g., Knoevenagel condensation followed by cyclization) .
  • Green Chemistry Principles: Apply E-factor analysis to compare waste generation in solvent-free (MOF) vs. solvent-based (chloroform) routes .

Framework Integration: Link to Hammett substituent constants to predict electronic effects on reaction rates .

Advanced: How to resolve contradictions in reported biological data?

Answer:

  • Comparative Assays: Re-evaluate anticancer activity using standardized protocols (e.g., NCI-60 panel) to control for cell line variability .
  • Metabolic Stability Testing: Use liver microsome assays to assess if conflicting in vivo/in vitro results stem from rapid detoxification .

Case Study: Contrast IC₅₀ values from microwave-synthesized analogs (higher purity) vs. conventional methods to isolate purity-driven effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.